molecular formula C37H74O B14312261 Heptatriacontan-3-one CAS No. 108961-53-1

Heptatriacontan-3-one

Cat. No.: B14312261
CAS No.: 108961-53-1
M. Wt: 535.0 g/mol
InChI Key: MAWSLOJDUMORIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptatriacontan-3-one is a long-chain ketone with the molecular formula C37H74O It is a member of the aliphatic ketones, characterized by a carbonyl group (C=O) attached to a long hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptatriacontan-3-one can be synthesized through several methods, including the oxidation of heptatriacontane. The process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure selective oxidation at the desired position.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that utilize metal catalysts to facilitate the oxidation reaction. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: Heptatriacontan-3-one undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the ketone to a carboxylic acid.

    Reduction: Reduction reactions can convert the ketone to an alcohol.

    Substitution: The carbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)

Major Products Formed:

    Oxidation: Heptatriacontanoic acid

    Reduction: Heptatriacontan-3-ol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Heptatriacontan-3-one has several applications in scientific research, including:

    Chemistry: Used as a model compound to study long-chain ketones and their reactivity.

    Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

Heptatriacontan-3-one can be compared with other long-chain ketones such as:

  • Hexatriacontan-3-one (C36H72O)
  • Octatriacontan-3-one (C38H76O)

Uniqueness: this compound is unique due to its specific chain length and the position of the carbonyl group. This uniqueness influences its physical and chemical properties, making it distinct from other long-chain ketones.

Comparison with Similar Compounds

  • Hexatriacontan-3-one
  • Octatriacontan-3-one
  • Nonatriacontan-3-one

These compounds share similar structural features but differ in chain length, which affects their reactivity and applications.

Properties

CAS No.

108961-53-1

Molecular Formula

C37H74O

Molecular Weight

535.0 g/mol

IUPAC Name

heptatriacontan-3-one

InChI

InChI=1S/C37H74O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37(38)4-2/h3-36H2,1-2H3

InChI Key

MAWSLOJDUMORIC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.